molecular formula C48H69N3O6 B141874 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione CAS No. 27676-62-6

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione

Cat. No. B141874
Key on ui cas rn: 27676-62-6
M. Wt: 784.1 g/mol
InChI Key: VNQNXQYZMPJLQX-UHFFFAOYSA-N
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Patent
US06224791B1

Procedure details

These blends were then added at 1000 ppm to Profax 6501 polypropylene along with 500 ppm of a hindered phenol antioxidant, namely tetrakis[methylene(3,5-di-t-butylhydroxyhydrocinnamate)]methane (DOVERNOX 10); octadecyl 3,5-di-t-butyl-4-hydroxyhydrocinnamate (DOVERNOX 76); and 1,3,5-tris(3,5-di-t-butyl-4-hydroxylbenzyl)-1,3,5-triazine-2,4,6(1H, 3H,5H)-trione (DOVERNOX 3114), and 500 ppm calcium stearate. The polymer was then subjected to multiple pass extrusion as described in Example 1. A comparison was made with multiple pass extrusions in which TNPP was substituted for the blend. The results are given in Table 2
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis[methylene(3,5-di-t-butylhydroxyhydrocinnamate)]methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([C:12]1C=C([CH:38]=[C:39]([C:42]([CH3:45])([CH3:44])[CH3:43])[C:40]=1O)CCC(OCCCCCCCCCCCCCCCCCC)=O)([CH3:11])([CH3:10])[CH3:9].C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.[C:103]([O-:122])(=[O:121])[CH2:104][CH2:105][CH2:106]CCCCCCCCCCCCCC.[Ca+2].C([O-])(=O)CCCCCCCCCCCCCCCCC.CC1C(=O)NC(=O)N(/C=C/C=O)C=1>>[C:8]([C:12]1[CH:40]=[C:39]([C:42]([CH3:44])([CH3:45])[CH3:43])[C:38]2[O:122][C:103](=[O:121])[CH:104]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:105]=2[CH:106]=1)([CH3:9])([CH3:10])[CH3:11] |f:3.4.5|

Inputs

Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
tetrakis[methylene(3,5-di-t-butylhydroxyhydrocinnamate)]methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)OCCCCCCCCCCCCCCCCCC)C=C(C1O)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN(C(=O)NC1=O)/C=C/C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)C2=CC=CC=C2)C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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